molecular formula C22H21ClF3NO B2977939 1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride CAS No. 1052544-46-3

1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride

Cat. No.: B2977939
CAS No.: 1052544-46-3
M. Wt: 407.86
InChI Key: GJULFRPGXOLGFX-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydrochloride is a synthetic ethanolamine derivative characterized by a diphenyl-ethanol backbone, a 3-(trifluoromethyl)benzylamino substituent, and a hydrochloride counterion. This compound belongs to a class of molecules where structural modifications, such as trifluoromethyl groups and aromatic substitutions, influence physicochemical and pharmacological properties.

Properties

IUPAC Name

1,1-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO.ClH/c23-22(24,25)20-13-7-8-17(14-20)15-26-16-21(27,18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-14,26-27H,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJULFRPGXOLGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)C(F)(F)F)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1,1-diphenyl-2-amino-1-ethanol with 3-(trifluoromethyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Trifluoromethyl-Substituted Benzyl Derivatives

The 3-(trifluoromethyl)benzyl group in the target compound distinguishes it from positional isomers and other benzyl derivatives. Key comparisons include:

Compound Name Substituent Position Molecular Weight (g/mol) Physical Properties Source
3-(Trifluoromethyl)benzoyl chloride 3-CF₃ 208.56 Density: 1.38; CAS RN: 2251-65-2
4-(Trifluoromethyl)benzoyl chloride 4-CF₃ 208.56 Boiling point: 78–79°C (16 mmHg)
2-(Trifluoromethyl)benzyl alcohol 2-CF₃ 176.13 Density: 1.326; CAS RN: 346-06-5

The 3-CF₃ isomer in the target compound likely enhances lipophilicity compared to 2- or 4-CF₃ analogs, impacting solubility and membrane permeability. For instance, 3-(trifluoromethyl)benzoyl chloride exhibits higher density (1.38 vs. 1.404 for the 4-isomer), suggesting differences in packing efficiency and crystallinity .

Ethanolamine Hydrochloride Derivatives

The ethanolamine core and hydrochloride salt are shared with pharmacologically active compounds, such as:

  • Estilefrine Hydrochloride: A vasoconstrictor with a 3-hydroxyphenyl group and ethylamino substituent. Unlike the target compound, Estilefrine lacks diphenyl and trifluoromethyl groups but shares the ethanolamine hydrochloride structure, which enhances water solubility .
  • 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride: A catecholamine derivative with polar hydroxyl groups, contrasting with the target’s non-polar trifluoromethyl and diphenyl motifs. This difference likely reduces the target’s metabolic degradation compared to catecholamines .

Pharmacological and Physicochemical Properties

Physicochemical Properties

  • Hydrochloride Salt : Improves aqueous solubility, as seen in Estilefrine hydrochloride (CAS 62-31-7) and other amine derivatives .
  • Trifluoromethyl Group : Increases metabolic stability and lipophilicity, as demonstrated in trifluoromethylbenzyl alcohols and acyl chlorides .

Pharmacological Implications

  • The diphenyl group may enhance binding to hydrophobic pockets in target receptors, analogous to N-benzyl-N-ethylaniline derivatives .

Biological Activity

1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride (CAS Number: 1052544-46-3) is a complex organic compound notable for its unique trifluoromethyl group, which enhances its biological activity and reactivity in various chemical processes. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H21ClF3NO. The presence of the trifluoromethyl group contributes to its electron-withdrawing properties, making it a valuable candidate for medicinal chemistry and drug development.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Key areas of investigation include:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various strains of bacteria and fungi. The compound's ability to inhibit bacterial growth has been noted in several studies, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound has been explored for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic implications for conditions such as Alzheimer's disease.

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study evaluated the inhibition potency of various compounds similar to this compound against AChE. Results indicated that some derivatives exhibited IC50 values comparable to or lower than that of rivastigmine, a clinically used AChE inhibitor .
  • Antimicrobial Screening :
    • A screening assay conducted on derivatives of the compound revealed moderate antibacterial activity against Mycobacterium tuberculosis and other non-tuberculous mycobacterial strains. Minimum inhibitory concentrations (MIC) were determined but often exceeded 250 µM due to solubility issues .

The biological activity of this compound may be attributed to several mechanisms:

  • Non-covalent interactions with target enzymes, particularly through hydrogen bonding and π-π stacking due to its aromatic structure.
  • Electron-withdrawing properties from the trifluoromethyl group enhance the electrophilicity of the compound, potentially facilitating interactions with nucleophilic sites on biomolecules.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Acetylcholinesterase InhibitionIC50 values comparable to rivastigmine
Antimicrobial ActivityModerate activity against M. tuberculosis
Enzyme Interaction MechanismNon-covalent binding observed

Q & A

Q. What are the recommended analytical methods for confirming the structural integrity of this compound?

To ensure structural fidelity, employ a combination of nuclear magnetic resonance (NMR) (1H, 13C, and 19F for trifluoromethyl characterization) and high-resolution mass spectrometry (HRMS) . For purity assessment, use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Method validation should include spiking experiments with known impurities (e.g., unreacted precursors or degradation products) to confirm specificity .

Q. How can synthesis yields be optimized for this compound?

Key parameters include:

  • Solvent selection : Ethanol or dichloromethane (DCM) are preferred for amine-alcohol condensation reactions.
  • Catalyst optimization : Test bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to enhance reaction rates.
  • Temperature control : Maintain 40–60°C during the coupling step to balance reactivity and side-product formation.
    Refer to analogous syntheses in and , which highlight solvent-catalyst interactions and reaction monitoring via TLC .

Q. What stability studies are critical for long-term storage?

Perform accelerated stability testing under ICH guidelines:

  • Thermal stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B) to assess trifluoromethyl group lability.
  • pH-dependent stability : Test aqueous solubility and hydrolysis in buffered solutions (pH 1–9).
    emphasizes inert atmosphere storage (argon) to prevent oxidation of the benzylamino group .

Advanced Research Questions

Q. How can enantiomeric purity be ensured given the chiral ethanolamine backbone?

  • Chiral resolution : Use tartrate salts (e.g., L-(+)-tartaric acid) for diastereomeric crystallization, as demonstrated in for similar ethanolamine derivatives.
  • Chiral HPLC : Employ a Chiralpak® AD-H column with hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid (TFA) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .

Q. What strategies address discrepancies in receptor binding affinity data across studies?

  • Orthogonal assays : Combine radioligand binding (e.g., 3H-labeled antagonists) with functional assays (cAMP accumulation or calcium flux) to confirm target engagement.
  • Control for batch variability : Characterize each batch’s purity (≥98% by HPLC) and confirm salt form consistency (HCl vs. freebase), as impurities can skew IC50 values .

Q. How can computational modeling guide SAR studies for the trifluoromethyl-benzyl substituent?

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with hydrophobic pockets (e.g., GPCRs).
  • Free energy perturbation (FEP) : Predict the impact of replacing trifluoromethyl with chloro/methyl groups on binding entropy. Cross-validate with experimental IC50 data from ’s receptor interaction studies .

Q. What methodologies resolve conflicting data on metabolic stability in hepatic assays?

  • Interspecies comparisons : Test microsomal stability in human, rat, and mouse liver S9 fractions.
  • CYP inhibition profiling : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to identify enzyme-specific metabolism.
    ’s LC-MS/MS protocols for metabolite identification are critical for resolving discrepancies .

Methodological Tables

Q. Table 1. Key Analytical Parameters

ParameterMethodCritical ObservationsReference
PurityHPLC (C18, 0.1% TFA gradient)Trifluoromethyl peak at ~12.3 min
Enantiomeric ExcessChiral HPLC (AD-H column)Resolution factor (Rs) > 1.5
Thermal DegradationTGA/DSCOnset decomposition at 180°C

Q. Table 2. Synthesis Optimization Workflow

StepVariable TestedOptimal ConditionYield Improvement
Amine couplingSolvent (EtOH vs. DCM)DCM with DMAP catalyst+22%
Salt formationHCl gas vs. aqueous HClAnhydrous HCl in diethyl etherPurity >99%

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